molecular formula C6H7NO B1373184 4-Cyclopropyl-1,3-oxazole CAS No. 2059994-75-9

4-Cyclopropyl-1,3-oxazole

Cat. No. B1373184
M. Wt: 109.13 g/mol
InChI Key: IXOJKLGEJFHVBI-UHFFFAOYSA-N
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Description

“4-Cyclopropyl-1,3-oxazole” is a type of oxazole, which is a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom . Oxazoles are important in the field of medicinal chemistry due to their wide spectrum of biological activities .


Molecular Structure Analysis

Oxazoles have a doubly unsaturated 5-membered ring structure with one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom . The molecular weight of “4-Cyclopropyl-1,3-oxazole” is 153.14 .


Chemical Reactions Analysis

The chemical reactions involving oxazoles often include the use of K2CO3 as a base, which achieves an unexpected and highly efficient C-C bond cleavage . This reaction is proposed to go through oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation .


Physical And Chemical Properties Analysis

Oxazoles are stable liquids at room temperature with a boiling point of 69 °C . The physical and chemical properties of oxazoles can be influenced by the substitution pattern in the derivatives .

Scientific Research Applications

  • Coordination Chemistry and Synthesis :

    • Oxazoline ligands, which include 1,3-oxazole derivatives, have been extensively used in transition metal-catalyzed asymmetric organic syntheses. They offer versatility in ligand design, straightforward synthesis, and modulation of chiral centers (Gómez et al., 1999).
    • Efficient synthesis methods have been developed for highly functionalized 4-aminooxazoles, a variant of 1,3-oxazole, demonstrating their importance in bioactive and functional materials (Gillie et al., 2016).
  • Catalysis and Chemical Reactions :

    • Studies have explored the synthesis of 1,3-oxazole derivatives using various metal-dependent methodologies, underlining their significance in medicinal, pharmaceutical, agrochemical, and material sciences (Shinde et al., 2022).
  • Biological and Medicinal Applications :

    • Oxazole-based compounds are recognized for their potential as anticancer agents, owing to their diverse chemical structures and ability to interact with different enzymes and receptors (Chiacchio et al., 2020).
    • The biological activities of oxazole derivatives, including their therapeutic potentials, have been reviewed, highlighting their significance in medicinal chemistry (Kakkar & Narasimhan, 2019).
  • Photo-Oxidation and Physicochemical Properties :

    • Research on the kinetics of photo-oxidation of oxazole and its derivatives by singlet oxygen has been conducted, revealing insights into the physicochemical properties of oxazole (Zeinali et al., 2020).
  • Marine-Derived Alkaloids and Synthetic Applications :

    • An overview of bioactive 1,3-oxazole-containing alkaloids from marine organisms has been provided, discussing their structural features, biological properties, and potential therapeutic applications (Chen et al., 2021).
  • Electro-Optical and Charge Transport Properties :

    • Studies have investigated the structural, electro-optical, charge transport, and nonlinear optical properties of oxazole derivatives, highlighting their potential use in various electronic and optical applications (Irfan et al., 2018).

Safety And Hazards

“4-Cyclopropyl-1,3-oxazole” is classified as a hazardous substance. It is a highly flammable liquid and vapor that causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Given the significant biological activities of oxazole derivatives, there is a growing interest in the development of new synthetic strategies and the discovery of new molecules with potential biological effects . The future research directions may focus on the development of eco-friendly synthetic strategies and the exploration of the diverse biological potential of oxazole derivatives .

properties

IUPAC Name

4-cyclopropyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-2-5(1)6-3-8-4-7-6/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOJKLGEJFHVBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropyl-1,3-oxazole

CAS RN

2059994-75-9
Record name 4-cyclopropyl-1,3-oxazole
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